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Compound of Interest

Compound Name: Methylcyclopentane

Cat. No.: B018539

This guide provides a detailed comparison of the accuracy and precision of thermochemical
data for methylcyclopentane against other common cycloalkanes, namely cyclohexane and
ethylcyclopentane. The information is intended for researchers, scientists, and drug
development professionals who rely on accurate thermochemical data for their work.

Data Presentation

The following tables summarize key thermochemical properties for methylcyclopentane,
cyclohexane, and ethylcyclopentane. The data has been compiled from various reputable
sources, including the National Institute of Standards and Technology (NIST) WebBook and
other peer-reviewed publications.

Table 1: Standard Molar Enthalpy of Formation (AfH®)
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AfH® Uncertainty Data
Compound Formula State
(kJ/mol) (kd/mol) Source
Methylcyclop NIST
C6H12 Gas -106.8 +0.7
entane WebBook
NIST
Liquid -138.2 +0.8
WebBook
NIST
Cyclohexane C6H12 Gas -123.4 +0.6
WebBook
o NIST
Liquid -156.2 +0.6
WebBook
Ethylcyclopen NIST
C7H14 Gas -129.5 +0.9
tane WebBook
NIST
Liquid -164.5 +1.0
WebBook
Table 2: Standard Molar Entropy (S°)
Uncertainty Data
Compound Formula State S° (JImol-K)
(J/mol-K) Source
Methylcyclop NIST
C6H12 Gas 346.9 21
entane WebBook
Liquid 239.1 N/A Cheméo
NIST
Cyclohexane C6H12 Gas 298.2 +1.2
WebBook
Liquid 204.3 N/A Cheméo
Ethylcyclopen NIST
C7H14 Gas 388.9 N/A
tane WebBook
Liquid 2724 N/A Cheméo
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Table 3: Isobaric Heat Capacity (Cp)

Temperatur Cp Data
Compound Formula State
e (K) (J/mol-K) Source
Methylcyclop NIST
C6H12 Gas 298.15 123.5
entane WebBook
NIST
Liquid 298.15 158.7
WebBook
NIST
Cyclohexane C6H12 Gas 298.15 106.1
WebBook[1]
Liquid 298.15 156.5 Cheméol2]
Ethylcyclopen NIST
C7H14 Gas 298.15 146.9
tane WebBooK[3]
Liquid 298.15 187.8 Cheméo[4]

Experimental Protocols

The thermochemical data presented in this guide are primarily derived from two key
experimental techniques: combustion calorimetry for determining the enthalpy of formation and
differential scanning calorimetry (DSC) for measuring heat capacity.

1. Combustion Calorimetry

This is a classic technique used to determine the standard enthalpy of combustion (AcH®) of a
substance. From this value, the standard enthalpy of formation (AfH°) can be calculated using
Hess's Law.

o Apparatus: A bomb calorimeter is the primary instrument used. It consists of a high-pressure
stainless steel vessel (the "bomb™) submerged in a known mass of water in an insulated
container (the calorimeter). A thermometer with high resolution and a stirrer are also
essential components.

e Procedure:
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o A precisely weighed sample of the substance (e.g., methylcyclopentane) is placed in a
crucible inside the bomb.

o The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

o The bomb is then placed in the calorimeter containing a known mass of water at a
precisely measured initial temperature.

o The sample is ignited by passing an electric current through a fuse wire.

o The complete combustion of the sample releases heat, which is absorbed by the bomb
and the surrounding water, causing the temperature to rise.

o The final temperature is recorded after thermal equilibrium is reached.

o Data Analysis: The heat released by the combustion reaction is calculated from the
temperature change and the heat capacity of the calorimeter system (which is determined
through calibration with a substance of known heat of combustion, such as benzoic acid).
The standard enthalpy of combustion is then calculated per mole of the substance. Finally,
the standard enthalpy of formation is derived using the known standard enthalpies of
formation of the combustion products (CO2 and H20).

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the amount of heat required to increase
the temperature of a sample. This provides the heat capacity of the substance.

o Apparatus: A differential scanning calorimeter measures the difference in heat flow between
a sample and a reference pan as they are subjected to a controlled temperature program.

e Procedure:

o Asmall, accurately weighed sample is hermetically sealed in a sample pan (e.g.,
aluminum). An empty sealed pan is used as a reference.

o The sample and reference pans are placed in the DSC cell.

o The cell is heated at a constant rate over the desired temperature range.
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o The instrument continuously measures the difference in heat flow required to maintain the
sample and reference at the same temperature.

o Data Analysis: The differential heat flow is directly proportional to the heat capacity of the
sample. By comparing the heat flow signal of the sample to that of a standard material with a
known heat capacity (e.g., sapphire), the heat capacity of the sample can be accurately
determined as a function of temperature.

Computational Methods

In addition to experimental measurements, computational chemistry plays a crucial role in
determining and validating thermochemical data.[5] High-level quantum chemical calculations
can provide accurate predictions of properties like enthalpy of formation.

Commonly used high-accuracy computational methods include:

¢ Gaussian-n (G-n) theories (e.g., G3, G4): These are composite methods that approximate a
high-level calculation by a series of lower-level calculations with additive corrections. They
are known for providing "chemical accuracy" (typically within £1 kcal/mol or about +4 kJ/mol)
for a wide range of molecules.[5]

o Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods
extrapolate the results from calculations with a series of increasing basis set sizes to the
complete basis set limit, aiming to eliminate the error associated with the incompleteness of
the basis set.[6]

e Weizmann-n (Wn) theories: These are highly accurate ab initio methods that are generally
free of empirical parameters and can achieve sub-kJ/mol accuracy for small to medium-sized
molecules.[6]

These computational approaches are invaluable for obtaining thermochemical data for species
that are difficult to handle experimentally, such as reactive intermediates or unstable molecules.

Logical Workflow for Thermochemical Data
Determination
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The following diagram illustrates the general workflow for determining the thermochemical
properties of a compound like methylcyclopentane, encompassing both experimental and
computational approaches.
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Caption: Workflow for obtaining accurate thermochemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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